
4'-Hydroxy-3-methoxy-4-aminoazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy-3-methoxy-4-aminoazobenzene is an aromatic azo compound known for its vibrant color and potential applications in various fields. This compound is part of the larger family of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azobenzenes are widely used in the dye industry due to their vivid colors and ability to undergo reversible photoisomerization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3-methoxy-4-aminoazobenzene typically involves the azo coupling reaction. This reaction is a classical method for producing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as phenol or aniline derivatives, under basic conditions to form the azo compound.
In the case of 4’-Hydroxy-3-methoxy-4-aminoazobenzene, the starting materials would include 4-amino-3-methoxyphenol and a suitable diazonium salt. The reaction is typically carried out in an aqueous or alcoholic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 4’-Hydroxy-3-methoxy-4-aminoazobenzene follows similar principles but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial-grade reagents and equipment to produce the diazonium salt in large quantities.
Coupling Reaction: Conducting the coupling reaction in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with the desired purity.
化学反応の分析
Types of Reactions
4’-Hydroxy-3-methoxy-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4’-Hydroxy-3-methoxy-4-aminoazobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.
Biology: Studied for its potential mutagenic and carcinogenic properties, providing insights into the mechanisms of chemical-induced carcinogenesis.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4’-Hydroxy-3-methoxy-4-aminoazobenzene involves its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include cellular enzymes involved in metabolic activation, such as cytochrome P450 enzymes, and the pathways involved in DNA repair and apoptosis.
類似化合物との比較
4’-Hydroxy-3-methoxy-4-aminoazobenzene can be compared with other similar compounds, such as:
4-Dimethylaminoazobenzene: Known for its use as a dye and its carcinogenic properties.
2-Methoxy-4-aminoazobenzene: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Hydroxyazobenzene: Lacks the methoxy group, resulting in different physical and chemical properties.
The uniqueness of 4’-Hydroxy-3-methoxy-4-aminoazobenzene lies in its specific substitution pattern, which influences its reactivity, color properties, and biological effects.
特性
CAS番号 |
91768-46-6 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
4-[(4-amino-3-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-13-8-10(4-7-12(13)14)16-15-9-2-5-11(17)6-3-9/h2-8,17H,14H2,1H3 |
InChIキー |
MMPKPUJNDCXQPU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



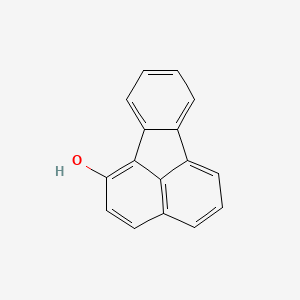
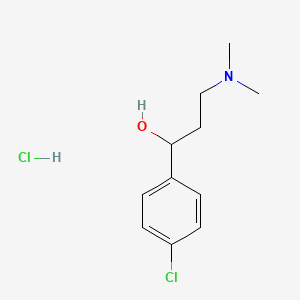



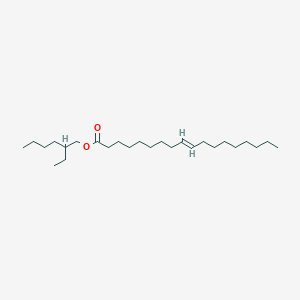

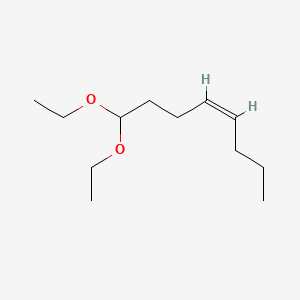
![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
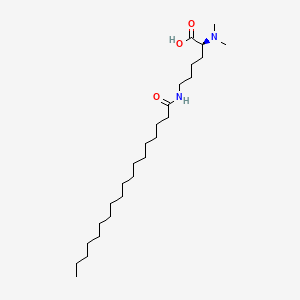
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

